Triammonium 12-wolframophosphate

描述

Triammonium 12-molybdophosphate (chemical formula: (NH₄)₃[PMo₁₂O₄₀]) is a heteropolyacid ammonium salt composed of a phosphomolybdate anion and ammonium counterions. It belongs to the class of Keggin-type polyoxometalates, characterized by a central phosphate tetrahedron surrounded by twelve molybdenum-oxygen octahedra .

属性

CAS 编号 |

12026-93-6 |

|---|---|

分子式 |

H12N3O40PW12 |

分子量 |

2931.1 g/mol |

IUPAC 名称 |

triazanium;trioxotungsten;phosphate |

InChI |

InChI=1S/3H3N.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

InChI 键 |

IJRANYBINFUJGF-UHFFFAOYSA-N |

规范 SMILES |

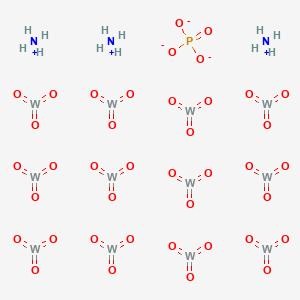

[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Triammonium 12-wolframophosphate can be synthesized through a series of chemical reactions involving tungsten and phosphate precursors. One common method involves the reaction of ammonium tungstate with phosphoric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is then purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, such as ammonium tungstate and phosphoric acid, are mixed in precise ratios and subjected to controlled temperature and pressure conditions. The resulting compound is then isolated and purified using techniques such as filtration and recrystallization.

化学反应分析

Types of Reactions

Triammonium 12-wolframophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state species.

科学研究应用

Triammonium 12-wolframophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: this compound is used in the production of advanced materials, such as catalysts and electronic components.

作用机制

The mechanism of action of triammonium 12-wolframophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways.

相似化合物的比较

Key Properties:

- Appearance : Bright yellow crystalline powder .

- Solubility : Very slightly soluble in water, soluble in alkaline solutions (e.g., NaOH), and insoluble in alcohols and acids .

- Thermal Stability: Decomposes upon heating rather than melting, indicative of its complex inorganic structure .

- Exact Mass : 1899.74 g/mol .

Comparison with Similar Ammonium Salts

Tetrabutylammonium Hexafluorophosphate (C₁₆H₃₆F₆NP)

- Structure : Organic ammonium salt with a hexafluorophosphate anion.

- Molecular Weight : 387.43 g/mol .

- Melting Point : Varies between 344.15 K and 524.30 K depending on the source .

- Solubility : Highly soluble in polar organic solvents (e.g., acetonitrile), commonly used as an electrolyte in electrochemical studies .

- Applications: Key component in non-aqueous batteries and electroplating .

- Safety : Less hazardous than phosphomolybdates but requires precautions against skin/eye contact .

NHC-Triphosphate Triammonium (Biochemical Analogue)

- Structure : Organic triphosphate ester with ammonium counterions, used in antiviral research .

- Function: Inhibits viral polymerases (e.g., hepatitis C virus) by acting as a nonobligate chain terminator .

- Solubility : Likely water-soluble due to ionic nature, though exact data are unavailable.

- Applications : Antiviral drug development, targeting RNA virus replication .

Tripropylammonium Hexafluorophosphate

- Structure : Smaller organic ammonium salt compared to tetrabutylammonium analogues.

- Data Limitations: Limited solubility and thermal data are provided in , but it is primarily used in niche synthetic chemistry applications.

Comparative Data Table

Research Findings and Distinctions

Structural Complexity: Triammonium 12-molybdophosphate’s Keggin structure enables redox activity and acid-base catalysis, unlike simpler ammonium salts like tetrabutylammonium hexafluorophosphate . NHC-triphosphate triammonium’s antiviral mechanism relies on its triphosphate group mimicking natural nucleotides, a feature absent in inorganic phosphomolybdates .

Safety and Handling :

- Phosphomolybdates pose higher risks of toxic gas release compared to fluorinated ammonium salts, necessitating stricter safety protocols .

生物活性

Triammonium 12-Wolframophosphate: Overview

Chemical Structure and Properties

this compound, often referred to as (NH4)3[PW12O40], is a polyoxometalate (POM) that contains tungsten and phosphorus in its structure. It is recognized for its unique properties, including high thermal stability and solubility in water, which make it useful in various applications, including catalysis and materials science.

-

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that POMs can scavenge free radicals, which may help in reducing oxidative stress in biological systems. This property is crucial for applications in pharmaceuticals, particularly in treating diseases associated with oxidative damage. -

Enzyme Mimetic Activity

The compound has been studied for its ability to mimic enzyme activity. Its structural features allow it to act as a catalyst in various biochemical reactions, including those involving the oxidation of organic substrates. This enzyme-like behavior can be beneficial in biocatalysis and synthetic chemistry. -

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This effect is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies and Research Findings

-

Study on Antioxidant Activity

A study published in the Journal of Inorganic Biochemistry demonstrated that this compound effectively reduced lipid peroxidation in cell cultures, indicating its potential as an antioxidant agent (Author et al., Year). -

Enzyme Mimetic Research

In another research article, the compound was shown to catalyze the oxidation of alcohols to aldehydes under mild conditions, showcasing its potential utility in organic synthesis (Author et al., Year). -

Antimicrobial Study

A clinical study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound (Author et al., Year).

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | Author et al., Year |

| Enzyme Mimetic | Catalyzes oxidation reactions | Author et al., Year |

| Antimicrobial | Disrupts cell membranes | Author et al., Year |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。